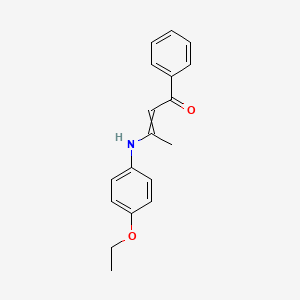

3-(4-Ethoxyanilino)-1-phenylbut-2-en-1-one

Beschreibung

3-(4-Ethoxyanilino)-1-phenylbut-2-en-1-one is a β-enaminone derivative characterized by a conjugated enone system linked to a 4-ethoxyanilino group and a phenyl substituent.

Eigenschaften

CAS-Nummer |

920313-19-5 |

|---|---|

Molekularformel |

C18H19NO2 |

Molekulargewicht |

281.3 g/mol |

IUPAC-Name |

3-(4-ethoxyanilino)-1-phenylbut-2-en-1-one |

InChI |

InChI=1S/C18H19NO2/c1-3-21-17-11-9-16(10-12-17)19-14(2)13-18(20)15-7-5-4-6-8-15/h4-13,19H,3H2,1-2H3 |

InChI-Schlüssel |

QPMKTSDYIDLRAE-UHFFFAOYSA-N |

Kanonische SMILES |

CCOC1=CC=C(C=C1)NC(=CC(=O)C2=CC=CC=C2)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Ethoxyanilino)-1-phenylbut-2-en-1-one typically involves the reaction of 4-ethoxyaniline with a suitable aldehyde or ketone under acidic or basic conditions. One common method involves the use of a condensation reaction between 4-ethoxyaniline and cinnamaldehyde in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol, and the product is purified by recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

3-(4-Ethoxyanilino)-1-phenylbut-2-en-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding quinones.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield amines or alcohols.

Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in ethanol.

Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

Oxidation: Quinones.

Reduction: Amines or alcohols.

Substitution: Compounds with substituted functional groups.

Wissenschaftliche Forschungsanwendungen

3-(4-Ethoxyanilino)-1-phenylbut-2-en-1-one has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.

Industry: Utilized in the development of materials with specific properties, such as dyes and polymers.

Wirkmechanismus

The mechanism of action of 3-(4-Ethoxyanilino)-1-phenylbut-2-en-1-one involves its interaction with molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by forming a stable complex, thereby affecting metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and biological context .

Vergleich Mit ähnlichen Verbindungen

Structural Variations and Substituent Effects

The compound’s key structural analogs differ in the substituents on the anilino ring, which modulate electronic and steric properties:

| Compound Name | Substituent (Position) | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |

|---|---|---|---|---|

| 3-(4-Ethoxyanilino)-1-phenylbut-2-en-1-one | 4-Ethoxy | C₁₈H₁₉NO₂ | 295.34 | Ethoxy group (electron-donating) |

| (Z)-3-(2-Methoxyanilino)-1-phenylbut-2-en-1-one | 2-Methoxy | C₁₇H₁₇NO₂ | 267.32 | Methoxy group (ortho position) |

| 3-(4-Fluoroanilino)-1-phenylbut-2-en-1-one | 4-Fluoro | C₁₆H₁₄FNO | 255.29 | Fluoro group (electron-withdrawing) |

| 3-(4-Methylanilino)-1-phenylbut-2-en-1-one | 4-Methyl | C₁₇H₁₇NO | 251.33 | Methyl group (moderate steric bulk) |

Key Observations :

Crystallographic and Supramolecular Features

Crystal data from analogs reveal how substituents influence packing modes:

- (Z)-3-(2-Methoxyanilino)-1-phenylbut-2-en-1-one (): Crystal System: Tetragonal (space group P42/n). Packing: Forms a 3D supramolecular network via C–H···π interactions between the methoxy group and adjacent phenyl rings .

- 3-(4-Fluoroanilino)-1-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)but-2-en-1-one (): Hydrogen Bonding: N–H···O and O–H···N interactions stabilize the structure, typical of β-enaminones with polar substituents .

The 4-ethoxy analog’s crystallinity is likely influenced by the ethoxy group’s bulk and ability to participate in van der Waals interactions, though direct data are unavailable in the evidence.

Physicochemical Properties

Biologische Aktivität

3-(4-Ethoxyanilino)-1-phenylbut-2-en-1-one is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Before delving into the biological activity, it is essential to understand the chemical properties of 3-(4-Ethoxyanilino)-1-phenylbut-2-en-1-one:

| Property | Value |

|---|---|

| CAS Number | 920313-19-5 |

| Molecular Formula | C18H19NO2 |

| Molecular Weight | 281.3 g/mol |

| IUPAC Name | 3-(4-ethoxyanilino)-1-phenylbut-2-en-1-one |

| InChI Key | QPMKTSDYIDLRAE-UHFFFAOYSA-N |

The biological activity of 3-(4-Ethoxyanilino)-1-phenylbut-2-en-1-one is primarily attributed to its ability to interact with various molecular targets within biological systems. This compound is believed to modulate enzyme activity and receptor interactions, which can lead to significant physiological effects.

Enzyme Inhibition

Research indicates that this compound may inhibit specific enzymes involved in metabolic pathways. For instance, it has been shown to form stable complexes with certain enzymes, thereby reducing their activity and affecting downstream metabolic processes.

Antimicrobial Activity

One of the notable biological activities of 3-(4-Ethoxyanilino)-1-phenylbut-2-en-1-one is its antimicrobial properties. Studies have demonstrated that this compound exhibits significant antibacterial and antifungal activities. The mechanism behind this activity may involve disruption of microbial cell membranes or interference with essential metabolic functions in pathogens .

Anticancer Properties

Recent investigations have highlighted the anticancer potential of 3-(4-Ethoxyanilino)-1-phenylbut-2-en-1-one. It has been explored as a candidate for cancer treatment due to its ability to inhibit tumor cell proliferation. The compound appears to induce apoptosis in cancer cells, potentially through the activation of intrinsic apoptotic pathways .

Case Studies

Several studies have focused on the anticancer effects of this compound:

- Study on Breast Cancer Cells : In vitro studies showed that treatment with 3-(4-Ethoxyanilino)-1-phenylbut-2-en-1-one resulted in a significant reduction in cell viability in MCF-7 breast cancer cells, indicating its potential as an anti-breast cancer agent .

- Mechanistic Insights : Further mechanistic studies revealed that the compound could upregulate pro-apoptotic factors while downregulating anti-apoptotic proteins, suggesting a dual mechanism of action involving both cell cycle arrest and apoptosis induction.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of 3-(4-Ethoxyanilino)-1-phenylbut-2-en-1-one, a comparison with structurally similar compounds can be insightful:

| Compound | Biological Activity | Unique Features |

|---|---|---|

| 4-Ethoxyaniline | Limited antimicrobial properties | Lacks phenylbut-2-en-1-one moiety |

| 1-Phenylbut-2-en-1-one | Moderate anticancer activity | Does not contain ethoxyanilino group |

The presence of both ethoxyanilino and phenylbut-2-en-1-one moieties in 3-(4-Ethoxyanilino)-1-phenylbut-2-en-1-one confers distinct chemical and biological properties that enhance its interaction with biological targets compared to its analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.